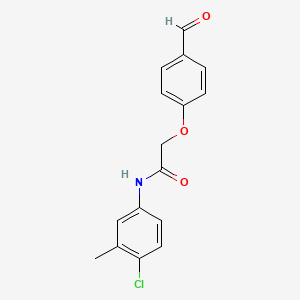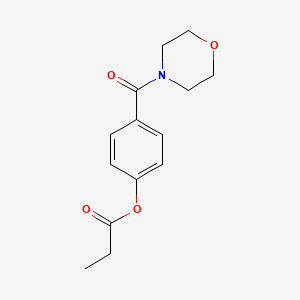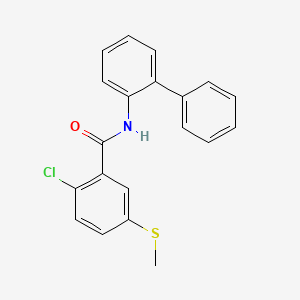![molecular formula C18H23NO3 B4398764 4-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl propionate](/img/structure/B4398764.png)
4-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl propionate
Vue d'ensemble
Description
4-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl propionate, also known as fenofibrate, is a drug that is used to treat high cholesterol and triglyceride levels in the blood. Fenofibrate belongs to the class of drugs known as fibrates, which work by reducing the amount of triglycerides and increasing the levels of high-density lipoprotein (HDL) cholesterol in the blood.
Mécanisme D'action
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the expression of genes involved in triglyceride synthesis and secretion. This results in a reduction in the levels of triglycerides and an increase in the levels of HDL cholesterol in the blood.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have several biochemical and physiological effects. It reduces the levels of triglycerides and increases the levels of HDL cholesterol in the blood. It also reduces the levels of low-density lipoprotein (LDL) cholesterol, which is commonly referred to as "bad" cholesterol. Fenofibrate has been shown to improve insulin sensitivity, reduce inflammation, and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
Fenofibrate has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying lipid metabolism. It is also relatively inexpensive and widely available. However, 4-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl propionate has some limitations for lab experiments. It is a drug that is used to treat a specific medical condition, and its effects may not be generalizable to other contexts. Additionally, this compound has some potential side effects, such as liver toxicity and muscle damage, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl propionate. One area of research is the role of this compound in the prevention and treatment of cardiovascular diseases. Another area of research is the potential use of this compound in the treatment of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. Additionally, there is ongoing research on the safety and efficacy of this compound in different patient populations, such as those with renal impairment or elderly patients.
Applications De Recherche Scientifique
Fenofibrate has been extensively studied for its therapeutic effects on dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Fenofibrate has been shown to reduce the levels of triglycerides and increase the levels of HDL cholesterol in the blood, which can help prevent cardiovascular diseases such as heart attacks and strokes.
Propriétés
IUPAC Name |
[4-[2-(cyclohexen-1-yl)ethylcarbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-17(20)22-16-10-8-15(9-11-16)18(21)19-13-12-14-6-4-3-5-7-14/h6,8-11H,2-5,7,12-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTOFSYKTIXXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-dibenzo[b,d]furan-3-yl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4398689.png)
![4-[2-(4-chloro-3-methylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4398695.png)

![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4398704.png)
![4-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4398723.png)

![4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4398739.png)

![2-(4-formylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4398756.png)
![1-{[2,4-dichloro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}-2-pyrrolidinone](/img/structure/B4398759.png)
![5-{[(2-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4398775.png)
![N-(tert-butyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4398776.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4398782.png)